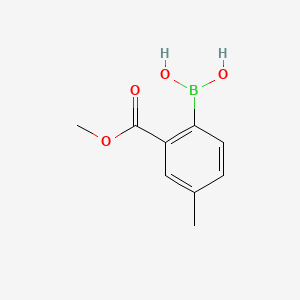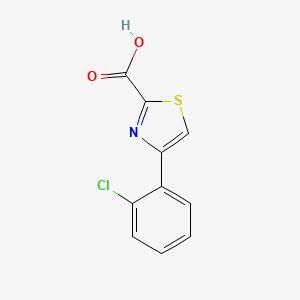![molecular formula C14H11ClO3 B573069 3'-Chlor-5-methoxy-[1,1'-Biphenyl]-3-carbonsäure CAS No. 1261920-84-6](/img/structure/B573069.png)
3'-Chlor-5-methoxy-[1,1'-Biphenyl]-3-carbonsäure
Übersicht
Beschreibung
3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a chloro substituent at the 3’ position, a methoxy group at the 5 position, and a carboxylic acid group at the 3 position. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Wissenschaftliche Forschungsanwendungen
3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid has various applications in scientific research:
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions, a type of carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially participate in transmetalation, a process where an organic group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound could potentially be involved in the formation of new carbon–carbon bonds .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s known that the success of suzuki–miyaura coupling reactions, in which this compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemische Analyse
Biochemical Properties
3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, thereby influencing their activity. This interaction can lead to either inhibition or activation of the enzymes, depending on the specific biochemical context .
Cellular Effects
The effects of 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in inflammatory responses and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have significant implications for cellular function and overall metabolic health .
Transport and Distribution
The transport and distribution of 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl compounds, including 3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid, can be achieved through various methods. One common approach involves the diazotization of aniline derivatives followed by coupling reactions with benzene derivatives in the presence of a catalyst such as CuCl . This method provides good yields under mild conditions.
Another method involves the use of isopropyl nitrite as a diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid. The diazotized aniline derivative is then coupled with a benzene derivative to form the biphenyl compound .
Industrial Production Methods
Industrial production of biphenyl compounds often employs catalytic coupling reactions such as the Ullmann reaction, Negishi coupling, Stille coupling, and Suzuki coupling . These methods are scalable and provide high yields, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic biphenyl core.
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation and reduction reactions, leading to the formation of corresponding alcohols or aldehydes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated biphenyl derivatives, while nucleophilic substitution can produce biphenyl compounds with different substituents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3’-Chloro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both chloro and methoxy substituents on the biphenyl core, along with the carboxylic acid group, allows for a wide range of chemical reactions and applications .
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-7-10(5-11(8-13)14(16)17)9-3-2-4-12(15)6-9/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZMTLBTJRBJJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689558 | |
| Record name | 3'-Chloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261920-84-6 | |
| Record name | 3'-Chloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B572986.png)


![Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole]](/img/structure/B572993.png)





![6-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B573004.png)



![5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B573008.png)
